molecular formula C6H12O5 B3046957 61R00HG0GB CAS No. 13299-15-5

61R00HG0GB

Cat. No.: B3046957
CAS No.: 13299-15-5
M. Wt: 164.16 g/mol
InChI Key: PMMURAAUARKVCB-ZXXMMSQZSA-N
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Description

The compound 61R00HG0GB alpha-D-2-deoxyglucopyranose , is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This modification results in a compound with the molecular formula C6H12O5 and a molecular weight of 164.1565 . It is a stereochemically defined molecule with four stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-2-deoxyglucopyranose typically involves the reduction of glucose derivatives. One common method is the reduction of 2-deoxy-D-glucose using sodium borohydride in an aqueous solution. The reaction is carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of alpha-D-2-deoxyglucopyranose involves the enzymatic reduction of glucose derivatives. Enzymes such as glucose oxidase and catalase are used to selectively reduce the hydroxyl group at the second carbon, resulting in the formation of alpha-D-2-deoxyglucopyranose. This method is preferred due to its high yield and specificity .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-2-deoxyglucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-D-2-deoxyglucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-2-deoxyglucopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a competitive inhibitor for certain glycosidases, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

    2-deoxy-D-glucose: A closely related compound with similar inhibitory effects on glycosidases.

    D-glucose: The parent compound from which alpha-D-2-deoxyglucopyranose is derived.

    2-deoxy-D-glucitol: A reduced form of alpha-D-2-deoxyglucopyranose.

Uniqueness: Alpha-D-2-deoxyglucopyranose is unique due to its specific stereochemistry and the absence of a hydroxyl group at the second carbon. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-ZXXMMSQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13299-15-5
Record name alpha-D-2-Deoxyglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-2-DEOXYGLUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61R00HG0GB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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